Cas no 13524-73-7 (3-methyl-2,3-dihydro-1-benzofuran)

3-Methyl-2,3-dihydro-1-benzofuran is a heterocyclic organic compound featuring a fused benzene and furan ring structure with a methyl substituent at the 3-position. This compound is of interest in synthetic chemistry due to its role as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fragrances. Its partially saturated furan ring enhances stability while retaining reactivity for further functionalization. The methyl group provides additional steric and electronic modulation, making it useful for selective transformations. The compound's well-defined structure and purity are critical for reproducibility in research and industrial applications. It is typically handled under standard laboratory conditions, with attention to appropriate safety protocols.
3-methyl-2,3-dihydro-1-benzofuran structure
13524-73-7 structure
Product Name:3-methyl-2,3-dihydro-1-benzofuran
CAS No:13524-73-7
MF:C9H10O
MW:134.175102710724
CID:1237544
PubChem ID:576907
Update Time:2025-05-21

3-methyl-2,3-dihydro-1-benzofuran Chemical and Physical Properties

Names and Identifiers

    • 2,?3-?dihydro-?3-?methylBenzofuran
    • 3-methyl-2,3-dihydro-1-benzofuran
    • 2,3-dihydro-3-methylbenzofuran
    • 2,3-dihydro-3-methylbenzofurane
    • 3-methyl benzofuran
    • 3-methyl-2,3-dihydrobenzofuran
    • 3-methyl-dihydro benzofurane
    • Benzofuran,2,3-dihydro-3-methyl
    • Benzofuran, 2,3-dihydro-3-Methyl-
    • 2,3-DIHYDRO-3-METHYLBENZOFURAN(WXG01389)
    • 3-Methyl-2,3-dihydro-benzofuran
    • DTXSID70341917
    • 13524-73-7
    • YZDGROPVYQGZTK-UHFFFAOYSA-N
    • EN300-182761
    • SCHEMBL18570198
    • SCHEMBL691833
    • 3-Methyl-2,3-dihydro-1-benzofuran #
    • DA-27551
    • Inchi: 1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
    • InChI Key: YZDGROPVYQGZTK-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)C1

Computed Properties

  • Exact Mass: 134.07300
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.18250

3-methyl-2,3-dihydro-1-benzofuran Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$3935.0 2023-09-19
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Enamine
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Enamine
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3-methyl-2,3-dihydro-1-benzofuran Production Method

3-methyl-2,3-dihydro-1-benzofuran Related Literature

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